2,2,5-Trimethylpyrrolidine hydrochloride
Description
Structural Diversity and Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis
The pyrrolidine scaffold is a privileged structural motif in drug discovery and organic synthesis. researchgate.netrsc.org Its significance stems from several key features. As a saturated, non-planar ring system, it provides a three-dimensional (3D) architecture that allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. nih.gov This contrasts with flat, two-dimensional aromatic rings, offering greater exploration of pharmacophore space. nih.gov
The structural diversity of pyrrolidine derivatives is immense, arising from the potential for substitution at any of the ring's carbon or nitrogen atoms. This versatility allows chemists to fine-tune the physicochemical properties of molecules for specific applications. researchgate.net Pyrrolidine and its derivatives are not only integral to many FDA-approved drugs but are also widely employed as chiral controllers in asymmetric synthesis, ligands for transition metals, and organocatalysts. nih.govmdpi.com Synthetic strategies to access these scaffolds are broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring (often derived from natural sources like proline) or the construction of the ring from acyclic precursors. researchgate.netnih.gov
The Critical Role of Stereochemistry in Pyrrolidine-Based Molecular Systems
Stereochemistry—the three-dimensional arrangement of atoms and groups within a molecule—is critically important in pyrrolidine-based systems. researchgate.net The carbons of the pyrrolidine ring can be stereogenic centers, meaning that the introduction of substituents can lead to the formation of multiple stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula and connectivity, can exhibit profoundly different biological profiles due to their differential binding to chiral biological targets like enzymes and receptors. nih.govresearchgate.net
The non-planar, puckered conformation of the pyrrolidine ring further contributes to its stereochemical complexity and significance. researchgate.net The development of stereoselective synthesis methods, which control the formation of a specific stereoisomer, is a major focus of research. acs.orgnih.gov Techniques such as 1,3-dipolar cycloadditions and catalytic hydrogenation of substituted pyrroles are employed to generate pyrrolidines with high diastereoselectivity, creating up to four new stereocenters in a single reaction. acs.orgnih.govacs.org The ability to control the absolute and relative configuration of substituents is paramount in designing effective and selective therapeutic agents. beilstein-journals.org
Overview of Research Efforts on Highly Alkylated Pyrrolidine Systems, with a Focus on 2,2,5-Trimethylpyrrolidine (B3148561) Hydrochloride
Highly alkylated pyrrolidines, such as those bearing multiple methyl groups, are important building blocks in synthetic chemistry. The steric hindrance and specific conformational preferences introduced by these alkyl groups can be leveraged to influence the outcome of chemical reactions or to create unique molecular shapes for interaction with biological targets.
2,2,5-Trimethylpyrrolidine is a representative example of a highly alkylated pyrrolidine. Research into such compounds often involves developing efficient and stereoselective synthetic routes. For instance, the synthesis of related polysubstituted pyrrolidines has been achieved through methods like the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. acs.org A patent for preparing the related compound (S)-2,2,4-trimethylpyrrolidine hydrochloride details a process involving the reduction of a trimethyl-pyrrolidin-2-one precursor using a hydride reducing agent, followed by treatment with an acid to form the hydrochloride salt. google.com This highlights a common strategy for accessing chiral, highly substituted pyrrolidine salts.
While extensive research literature focusing exclusively on 2,2,5-Trimethylpyrrolidine hydrochloride is not abundant, its structural components are well-represented in the broader context of pyrrolidine chemistry. The hydrochloride salt form is typically used to improve the stability and water solubility of the parent amine, which is a common practice in the development of chemical reagents and intermediates. The properties of the free base, 2,2,5-Trimethylpyrrolidine, are documented, providing a foundation for its use in further chemical synthesis.
Below are tables detailing the known properties of 2,2,5-Trimethylpyrrolidine and its hydrochloride form, compiled from available chemical databases.
Table 1: Properties of 2,2,5-Trimethylpyrrolidine Data sourced from PubChem CID 21572701 nih.gov
| Property | Value |
| CAS Number | 6496-48-6 |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| IUPAC Name | 2,2,5-trimethylpyrrolidine |
| Computed XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Table 2: Properties of this compound Data for this specific hydrochloride salt is limited; properties are based on the parent compound and general chemical principles.
| Property | Value |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| Common Application | Synthetic intermediate, Chiral building block |
Compound Index
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2,5-trimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-5-7(2,3)8-6;/h6,8H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGPUXQWCAJGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-67-3 | |
| Record name | 2,2,5-trimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategies for 2,2,5 Trimethylpyrrolidine Hydrochloride
Direct Synthesis Routes to 2,2,5-Trimethylpyrrolidine (B3148561) and its Hydrochloride Salt
Direct synthesis of the 2,2,5-trimethylpyrrolidine core can be achieved through various cyclization strategies. The subsequent conversion to its hydrochloride salt is typically a straightforward acid-base reaction.
Acid-Catalyzed Cyclization Approaches for Pyrrolidine (B122466) Ring Formation
Acid-catalyzed cyclization is a powerful method for forming the pyrrolidine ring. This approach generally involves an intramolecular reaction where a nucleophilic nitrogen atom attacks an electrophilic carbon, often a carbocation or a protonated carbonyl group, generated under acidic conditions. For a trimethyl-substituted pyrrolidine, a suitable acyclic precursor, such as an amino ketone or aminoalkene, is required.
One plausible pathway involves the cyclization of an unsaturated amine. For instance, the deprotection of a suitably protected homoallylic amine can be followed by an acid-mediated cyclization. lookchem.com The mechanism proceeds through the initial removal of a protecting group, like a tert-butoxycarbonyl (Boc) group, using a strong acid such as trifluoroacetic acid (TFA). This exposes the free amine, which then participates in an intramolecular cyclization onto the alkene, protonated by the acid to form a carbocation intermediate. lookchem.com The regioselectivity of this cyclization is crucial for forming the five-membered pyrrolidine ring over other potential products.
Another approach is the intramolecular cyclization of an amino ketone. The reaction is typically promoted by a Brønsted or Lewis acid, which activates the ketone carbonyl group toward nucleophilic attack by the distal amine. The resulting hemiaminal intermediate then dehydrates to form a cyclic iminium ion, which is subsequently reduced in a separate step to yield the final pyrrolidine.
Reductive Pathways in Pyrrolidine Synthesis
Reductive pathways, particularly reductive amination, offer a versatile and widely used strategy for synthesizing pyrrolidines. harvard.eduorganic-chemistry.org This method involves the condensation of a dicarbonyl compound with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate.
For the synthesis of 2,2,5-trimethylpyrrolidine, a suitable precursor would be a 1,4-diketone, specifically 5-methylhexane-2,5-dione. The reaction of this diketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium formate), leads to the formation of a cyclic iminium ion intermediate through intramolecular condensation. This intermediate is then reduced to the target pyrrolidine.
A variety of reducing agents can be employed for this transformation. researchgate.net Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone, preventing premature reduction of the carbonyl groups. harvard.edu Biocatalytic approaches using transaminase and reductive aminase enzymes have also emerged, offering high stereoselectivity in the synthesis of related 2,5-disubstituted pyrrolidines from 1,4-diketones. researchgate.net
The general scheme for reductive amination is summarized in the table below:
| Step | Description | Key Reagents/Intermediates |
| 1. Condensation | Reaction of a 1,4-diketone with an amine source. | 5-methylhexane-2,5-dione, Ammonia/Ammonium salt |
| 2. Cyclization | Intramolecular attack of the amine onto the second carbonyl group. | Cyclic hemiaminal intermediate |
| 3. Dehydration | Elimination of water to form a cyclic iminium ion. | Cyclic iminium ion |
| 4. Reduction | Hydride attack on the iminium carbon. | NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation |
Once the free base of 2,2,5-trimethylpyrrolidine is synthesized, it can be readily converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent like diethyl ether or ethanol.
Stereoselective Preparation of 2,2,5-Trimethylpyrrolidine Isomers
The presence of a stereocenter at the C5 position means that 2,2,5-trimethylpyrrolidine can exist as a pair of enantiomers, (R)- and (S)-2,2,5-trimethylpyrrolidine. Stereoselective synthesis is therefore critical for accessing optically pure forms, which are often required for applications in catalysis and medicinal chemistry.
Enantioselective Synthetic Procedures for Chiral Pyrrolidines (e.g., reduction of pyrrolidinones)
A prominent strategy for obtaining enantiomerically enriched pyrrolidines is the asymmetric reduction of a corresponding prochiral precursor, such as a cyclic imine or a lactam (pyrrolidinone). nih.gov For instance, the synthesis of (S)-2,2,4-trimethylpyrrolidine has been achieved via the reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one. google.com A similar approach could be adapted for the 2,2,5-isomer.
The synthesis would begin with the preparation of 2,2,5-trimethyl-pyrrolidin-4-one or a related lactam. Asymmetric reduction of the carbonyl group or hydrogenation of a related cyclic enamine using a chiral catalyst can set the stereochemistry at the C5 position. Catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral phosphine (B1218219) ligands, are commonly used for such hydrogenations. google.com
Alternatively, starting from a chiral pool material like an amino acid can provide a reliable route to enantiopure pyrrolidines. nih.govacs.org For example, L-proline or pyroglutamic acid are common starting materials for various substituted pyrrolidines. nih.govrsc.org A synthetic sequence would involve modifying the starting material to introduce the necessary methyl groups while retaining the initial stereochemical integrity.
Diastereoselective Control in Pyrrolidine Ring Construction
While 2,2,5-trimethylpyrrolidine itself does not have diastereomers, the principles of diastereoselective control are fundamental to the synthesis of more complex, polysubstituted pyrrolidines where multiple stereocenters are present. figshare.comacs.org These strategies often rely on controlling the approach of reagents to a molecule that already contains one or more stereocenters.
One powerful method is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which can generate multiple stereocenters simultaneously. acs.orgrsc.org The stereochemical outcome can be influenced by chiral auxiliaries or catalysts. For example, using a chiral N-tert-butanesulfinyl group on a 1-azadiene allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org
Iodocyclization of enantiopure homoallylic sulfonamides is another effective method for producing trans-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov The stereochemistry of the starting homoallylic amine dictates the final stereochemistry of the pyrrolidine product. Such methods, while demonstrated on other substitution patterns, illustrate the advanced strategies available for controlling stereochemistry during pyrrolidine ring formation.
Preparation of Functionalized 2,2,5-Trimethylpyrrolidine Derivatives
Functionalization of the 2,2,5-trimethylpyrrolidine scaffold can be achieved either by building the ring from already functionalized precursors or by modifying the pre-formed heterocycle.
A common site for functionalization is the nitrogen atom. The secondary amine of 2,2,5-trimethylpyrrolidine can be readily alkylated, acylated, or otherwise modified. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent can introduce N-alkyl groups. researchgate.net Acylation with acid chlorides or anhydrides yields N-acyl derivatives.
Synthesizing derivatives with functionality on the carbon framework is more complex and typically requires starting with functionalized acyclic precursors. For example, a [3+2] annulation reaction of N-tosyl-α-amino aldehydes with 1,3-bis(silyl)propenes can produce highly functionalized pyrrolidines stereoselectively. researchgate.net This approach allows for the incorporation of hydroxyl groups and other functionalities onto the pyrrolidine ring, as demonstrated in the synthesis of polyhydroxylated pyrrolidine alkaloids. researchgate.net
The table below summarizes potential functionalization strategies:
| Position | Reaction Type | Reagents | Product Type |
| N1 (Nitrogen) | N-Alkylation | Alkyl halide, Base | N-Alkyl-2,2,5-trimethylpyrrolidine |
| N1 (Nitrogen) | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-2,2,5-trimethylpyrrolidine |
| N1 (Nitrogen) | N-Acylation | Acid chloride/Anhydride (B1165640) | N-Acyl-2,2,5-trimethylpyrrolidine |
| C3/C4 (Ring) | Cycloaddition | Functionalized azomethine ylides and alkenes | Pyrrolidines with ring substituents |
| C3/C4 (Ring) | Synthesis from functionalized precursors | e.g., Hydroxy-1,4-diketones | Hydroxy-substituted pyrrolidines |
These methods provide a versatile toolkit for chemists to access not only the parent 2,2,5-trimethylpyrrolidine hydrochloride but also a wide array of its structurally diverse and stereochemically defined derivatives.
N-Alkylation and Acylation Reactions (e.g., 1-Acetyl-2,2,5-trimethylpyrrolidine synthesis)
N-alkylation and N-acylation are fundamental reactions for the derivatization of secondary amines like 2,2,5-trimethylpyrrolidine. These reactions involve the introduction of an alkyl or acyl group onto the nitrogen atom of the pyrrolidine ring, altering the compound's electronic and steric properties.
The synthesis of 1-Acetyl-2,2,5-trimethylpyrrolidine can be achieved through the N-acylation of 2,2,5-trimethylpyrrolidine. This transformation is typically carried out using acetylating agents such as acetyl chloride or acetic anhydride. The reaction involves the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of the acetylating agent.
When employing acetyl chloride, the reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,2,5-trimethylpyrrolidine attacks the carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the N-acetylated product. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct. libretexts.orgresearchgate.net
Alternatively, acetic anhydride can be used as the acetylating agent. researchgate.netgoogle.com The reaction mechanism is similar, involving the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the acetylated pyrrolidine and acetic acid as a byproduct. wpmucdn.com The reaction conditions can be optimized by adjusting temperature and the choice of solvent. For sterically hindered amines like 2,2,5,5-tetramethylpyrrolidine, treatment with acetic anhydride or acetyl chloride can sometimes lead to ring fission, although specific conditions can be modified to favor the formation of the desired N-acetyl derivative. rsc.org
Table 1: Comparison of Acetylating Agents for N-Acylation of Pyrrolidines
| Acetylating Agent | Byproduct | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acetyl Chloride | HCl | Anhydrous solvent, often with a base (e.g., triethylamine, pyridine) at 0°C to room temperature. | Highly reactive, leading to faster reaction times. | The byproduct HCl is corrosive and needs to be neutralized. The reagent is sensitive to moisture. |
| Acetic Anhydride | Acetic Acid | Can be performed neat or in a solvent, sometimes with a catalyst, at room temperature or with heating. | Less corrosive byproduct, less sensitive to moisture compared to acetyl chloride. | Generally less reactive than acetyl chloride, may require heating or longer reaction times. |
Synthesis of Stable Radical and Nitroxide Derivatives Incorporating the 2,2,5-Trimethylpyrrolidine Moiety
The synthesis of stable radical and nitroxide derivatives from pyrrolidine precursors is a field of significant interest due to their applications in various areas, including as spin labels in electron paramagnetic resonance (EPR) spectroscopy. nih.gov Nitroxides are characterized by a nitrogen-oxygen bond containing an unpaired electron, which is delocalized between the two atoms, contributing to their stability. thieme-connect.de
The general approach to synthesizing nitroxide radicals from pyrrolidine derivatives involves the oxidation of the secondary amine. A common precursor for pyrrolidine-based nitroxides is a cyclic nitrone, such as 2,5,5-Trimethyl-1-pyrroline N-oxide, which is a stable and reactive intermediate used as a spin trap for detecting free radicals. ontosight.ai The synthesis of such nitrones can be accomplished through multi-step reaction sequences starting from appropriate nitro compounds. For instance, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is synthesized from 2-nitropropane (B154153) through a series of reactions. nih.govchemicalbook.com
Once the corresponding hydroxylamine (B1172632) is formed from the pyrrolidine, it can be oxidized to the stable nitroxide radical. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide in the presence of a catalyst like sodium tungstate, or meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de The stability of the resulting nitroxide is often enhanced by the presence of bulky substituents, such as methyl groups, adjacent to the nitrogen atom, which sterically hinder dimerization and other decomposition pathways.
While a direct synthetic route starting from 2,2,5-trimethylpyrrolidine to a stable nitroxide is not extensively detailed in readily available literature, the general principles of amine oxidation can be applied. The oxidation of 2,2,5-trimethylpyrrolidine would be expected to yield the corresponding nitroxide radical. The reaction would likely proceed via the formation of a hydroxylamine intermediate.
Table 2: General Methods for the Synthesis of Pyrrolidine-Based Nitroxides
| Precursor | Reagents/Conditions | Intermediate | Product |
|---|---|---|---|
| Secondary Amine (Pyrrolidine) | Oxidation (e.g., H₂O₂/Na₂WO₄) | Hydroxylamine | Nitroxide Radical |
| Cyclic Nitrone | Grignard Reagent (e.g., CH₃MgBr), then Oxidation (e.g., Cu(OAc)₂) | N-hydroxy-pyrrolidine | Nitroxide Radical |
| Nitroalkane | Base, then reduction (e.g., Zn/NH₄Cl) | Cyclic Nitrone | Nitroxide Radical (after further steps) |
Fundamental Chemical Reactivity and Mechanistic Investigations of 2,2,5 Trimethylpyrrolidine Hydrochloride Systems
Oxidative Reactions and Radical Chemistry of Substituted Pyrrolidines (e.g., reactions with di-t-butyl peroxide)
The C-H bonds on the pyrrolidine (B122466) ring can be functionalized through oxidative reactions, often involving radical intermediates. Di-tert-butyl peroxide (DTBP) is a common radical initiator used in such transformations. organic-chemistry.orgwikipedia.org Upon thermal decomposition at temperatures above 100°C, DTBP undergoes homolysis to generate two tert-butoxy radicals. wikipedia.org
(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•
These highly reactive tert-butoxy radicals can then abstract a hydrogen atom from a C-H bond of a substituted pyrrolidine, generating a carbon-centered pyrrolidinyl radical. This initiation step enables a variety of subsequent reactions, including C-C or C-heteroatom bond formation. The regioselectivity of hydrogen abstraction typically favors the most substituted carbon atom due to the greater stability of the resulting radical (tertiary > secondary > primary). For a molecule like 2,2,5-trimethylpyrrolidine (B3148561), the C-H bond at the C5 position is a likely site for radical formation.
Radical-promoted cross-dehydrogenative coupling is a powerful strategy that relies on such intermediates. For instance, copper(I) salts can catalyze the synthesis of multisubstituted furans from acetophenones and alkynes under radical conditions using DTBP as an oxidant, proceeding through direct C(sp³)-H bond functionalization. organic-chemistry.org Similarly, nitrogen-centered radicals are key intermediates in certain cyclization reactions to form pyrrolidine rings. In a photoinduced chloroamination cyclization, a nitrogen-centered radical triggers an intramolecular cyclization, which is then chlorinated to yield the final product. nih.gov
| Reaction Type | Catalyst/Initiator | Substrate Class | Key Intermediate | Outcome |
| C-H Methylsulfonylation | Di-tert-butyl peroxide | Alkenes | Methyl radical | Access to (E)-2-methyl styrenyl sulfones. organic-chemistry.org |
| C(sp³)-H Arylation | Cu₂O / DTBP | Unactivated Olefins | Pyrrolidinyl radical (hypothetical) | Allylic arylation of olefins with heteroaryl boronic acids. organic-chemistry.org |
| Photoinduced Chloroamination | Ru-catalyst / Light | Allenes with sulfonylamido group | Nitrogen-centered radical | Formation of 2-(1-chlorovinyl)pyrrolidines. nih.gov |
| C-H Esterification | Ionic Iron(III) / DTBP | Primary benzylic C-H | Benzylic radical | Esterification with carboxylic acids. organic-chemistry.org |
Elucidation of Reaction Mechanisms in Pyrrolidine Transformations
Understanding the mechanisms of pyrrolidine transformations is essential for controlling reaction outcomes, including regio- and stereoselectivity. A significant area of investigation is the transition-metal-catalyzed amination of C-H bonds.
For example, the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination has been studied in detail. nih.govacs.org Mechanistic studies, combining experimental data and Density Functional Theory (DFT) calculations, have proposed a catalytic cycle involving Cu(I) and Cu(II) oxidation states. nih.govacs.org In one proposed pathway using N-fluoro amides as substrates, the reaction is initiated by the oxidation of the Cu(I) precatalyst to a Cu(II) species. This is followed by the formation of a key Cu-F bond intermediate. The subsequent steps involve hydrogen atom abstraction and reductive elimination to form the C-N bond of the pyrrolidine ring, regenerating the Cu(I) catalyst. nih.govacs.org The nature of the halide on the amide substrate significantly impacts the reaction efficiency, with N-fluoro substrates showing higher yields compared to N-chloro analogues. nih.govacs.org
Intramolecular Cyclization Pathways Leading to Pyrrolidine Cores (e.g., hydroamination pathways relevant to pyrrolidine synthesis)
Intramolecular cyclization is a cornerstone of pyrrolidine synthesis, providing a direct route to the heterocyclic core from acyclic precursors. Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a particularly atom-economical approach. acs.orgchemrxiv.org
Brønsted Acid-Catalyzed Hydroamination: The cyclization of aminoalkenes can be effectively catalyzed by strong Brønsted acids. acs.org For instance, aminoalkenes with an electron-withdrawing group on the nitrogen atom undergo cyclization in the presence of triflic or sulfuric acid to form pyrrolidines in excellent yields. acs.org This method can also exhibit diastereoselectivity; the cyclization of a tosylamidoalkene precursor yields the 2,5-disubstituted pyrrolidine favoring the thermodynamically more stable trans-isomer. acs.org
Transition Metal-Catalyzed Hydroamination: Various transition metals, including copper, are employed to catalyze intramolecular C-H amination, a process closely related to hydroamination that forms the pyrrolidine ring. nih.govorganic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is a mild and effective method for producing pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org The diastereoselectivity of such cyclizations can be high. In copper-promoted intramolecular aminooxygenation of alkenes, α-substituted 4-pentenyl sulfonamides cyclize to give 2,5-cis-pyrrolidines with excellent selectivity (>20:1 dr). nih.gov
The table below summarizes findings for different intramolecular cyclization strategies leading to substituted pyrrolidines.
| Cyclization Strategy | Catalyst/Promoter | Substrate | Product Selectivity | Yield | Reference |
| Brønsted Acid-Catalyzed Hydroamination | Triflic Acid (20%) | N-Tosyl-4-penten-1-amine | N/A | 95% | acs.org |
| Brønsted Acid-Catalyzed Hydroamination | Sulfuric Acid (20%) | N-Tosyl-4-penten-1-amine | N/A | 94% | acs.org |
| Copper-Promoted Aminooxygenation | Cu(OAc)₂ | (S)-N-(1-Phenylpent-4-en-1-yl)-p-toluenesulfonamide | >20:1 dr (cis) | 97% | nih.gov |
| Copper-Promoted Aminooxygenation | Cu(OAc)₂ | (S)-N-(1-Cyclohexylpent-4-en-1-yl)-p-toluenesulfonamide | >20:1 dr (cis) | 91% | nih.gov |
| Copper-Catalyzed C-H Amination | TpˣCu(I) complex | N-Fluoro-4-phenylbutanamide | N/A | 99% | nih.govacs.org |
| Copper-Catalyzed C-H Amination | TpˣCu(I) complex | N-Chloro-4-phenylbutanamide | N/A | 83% | nih.govacs.org |
Applications in Catalysis and Asymmetric Synthesis Leveraging the 2,2,5 Trimethylpyrrolidine Core
Development of Chiral Ligands and Organocatalysts Derived from Pyrrolidine (B122466) Scaffolds
The pyrrolidine ring's rigidity and the stereogenic centers that can be readily introduced make it an ideal scaffold for designing chiral catalysts. nih.gov The nitrogen atom can be functionalized to create a wide range of derivatives, including phosphine (B1218219) ligands for transition metal catalysis and amine-based organocatalysts. The substituents on the pyrrolidine ring play a crucial role in dictating the steric and electronic properties of the resulting catalyst, which in turn govern its activity and selectivity. nih.gov The 2,2,5-trimethylpyrrolidine (B3148561) core, with its gem-dimethyl group at the C2 position and a methyl group at the C5 position, presents a distinct steric profile that can be harnessed to create highly selective catalysts.
Chiral phosphine ligands are paramount in transition metal-catalyzed asymmetric reactions, such as hydrogenation. nih.govtcichemicals.com The 2,2,5-trimethylpyrrolidine skeleton can be envisioned as a precursor to novel phosphine ligands. For instance, functionalization of the nitrogen atom with a diphenylphosphine (B32561) moiety would yield a P,N-type ligand. In such a ligand, the steric bulk of the three methyl groups would create a well-defined chiral pocket around the metal center, such as iridium.
In Ir-catalyzed asymmetric hydrogenation, the enantioselectivity is highly dependent on the steric and electronic nature of the chiral ligand. nih.gov The gem-dimethyl group at the C2 position of the 2,2,5-trimethylpyrrolidine core would likely exert significant steric influence, directing the substrate to coordinate to the metal center in a specific orientation. This steric hindrance can be advantageous in differentiating the enantiotopic faces of a prochiral substrate, leading to high enantiomeric excess (ee) in the product.
| Ligand Structure | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (2R,5R)-2,5-Diphenylpyrrolidine derivative | Dehydroamino acid ester | Rh(I) | >95 | >99 | mdpi.com |
| (2S,5S)-2,5-Dimethylpyrrolidine-based phosphine | α-Aryl enamide | Rh(I) | Full conversion | 97.7 | mdpi.com |
| Polymeric chiral diamine-Ir complex | Functionalized ketone | Ir(III) | >95 | up to 99 | acs.org |
The data in Table 1 illustrates the high levels of enantioselectivity achievable with pyrrolidine-based ligands. It is plausible that a ligand derived from 2,2,5-trimethylpyrrolidine could offer comparable or even superior selectivity for certain substrates due to its unique steric environment.
Chiral pyrrolidines are among the most powerful classes of organocatalysts, particularly in enamine and iminium ion catalysis. nih.govbohrium.com The 2,2,5-trimethylpyrrolidine core is an attractive scaffold for the design of novel organocatalysts for reactions such as the asymmetric Michael addition. nih.gov In this context, the secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the Michael acceptor.
The stereochemical outcome of the reaction is controlled by the steric environment created by the substituents on the pyrrolidine ring. nih.gov The catalyst shields one face of the enamine, forcing the electrophile to attack from the less hindered face. The 2,2,5-trimethyl substitution pattern would create a highly congested steric environment. The gem-dimethyl group at C2 would effectively block one side of the enamine, while the methyl group at C5 would further refine the chiral pocket. This high degree of steric hindrance could lead to excellent facial discrimination and, consequently, high enantioselectivity in the Michael adduct.
The performance of various substituted pyrrolidine organocatalysts in the Michael addition of aldehydes to nitroolefins has been extensively studied. nih.gov The results often show a strong correlation between the steric bulk of the catalyst and the observed enantioselectivity.
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | diastereomeric ratio (syn:anti) | ee (%) of major isomer | Reference |
|---|---|---|---|---|---|---|
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | 99 | 95:5 | 99 | nih.gov |
| (S)-Pyrrolidine-2-carboxamide derivative | Butanal | trans-β-Nitrostyrene | 85 | 90:10 | 96 | nih.gov |
| Polymer-supported chiral pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | 98 | >99:1 | 99 | iupac.org |
Based on these findings, an organocatalyst derived from 2,2,5-trimethylpyrrolidine would be expected to be a highly effective catalyst for asymmetric Michael additions, potentially offering high yields and excellent stereocontrol.
Role as a Chiral Auxiliary in Stereocontrolled Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. nih.gov After the desired stereocenter has been created, the auxiliary is removed. The 2,2,5-trimethylpyrrolidine moiety is a promising candidate for use as a chiral auxiliary due to its well-defined stereochemistry and significant steric bulk.
For example, 2,2,5-trimethylpyrrolidine could be converted into a chiral amide by reaction with a carboxylic acid. The resulting amide could then undergo a variety of stereoselective reactions, such as alkylation of the α-carbon. The steric hindrance provided by the three methyl groups on the pyrrolidine ring would effectively shield one face of the enolate intermediate, forcing the electrophile to approach from the opposite face. This would result in the formation of a single diastereomer of the product. Subsequent hydrolysis of the amide bond would liberate the chiral carboxylic acid and recover the 2,2,5-trimethylpyrrolidine auxiliary.
The use of chiral pyrrolidine derivatives as auxiliaries is a well-established strategy in asymmetric synthesis. For instance, (2R,5R)-2,5-diphenylpyrrolidine is a widely used chiral auxiliary that has proven effective in a range of stereoselective transformations. nih.gov The predictable stereochemical control exerted by these auxiliaries makes them valuable tools for the synthesis of enantiomerically pure compounds.
Design Principles for Optimizing Catalytic Efficiency and Enantioselectivity (drawing from studies on pyrrolidine-based ligand systems)
The design of effective chiral catalysts based on the pyrrolidine scaffold is guided by several key principles aimed at maximizing both catalytic activity and enantioselectivity. nih.gov These principles are directly applicable to the development of catalysts derived from the 2,2,5-trimethylpyrrolidine core.
Steric Effects: The size and arrangement of substituents on the pyrrolidine ring are of paramount importance. nih.gov Bulky groups in close proximity to the catalytic site can create a well-defined chiral pocket that effectively differentiates between the two enantiotopic faces of a substrate or transition state. The 2,2,5-trimethylpyrrolidine framework, with its gem-dimethyl group at C2 and an additional methyl group at C5, provides significant steric hindrance. This inherent steric bulk can be a key design element for achieving high enantioselectivity. nih.gov
Electronic Effects: The electronic properties of the substituents can also influence the reactivity of the catalyst. nih.gov Electron-donating or electron-withdrawing groups can modulate the Lewis acidity or basicity of the catalytic center, thereby affecting the rate of the reaction. While methyl groups are generally considered to be weakly electron-donating, their primary influence in the 2,2,5-trimethylpyrrolidine core is likely to be steric rather than electronic.
Conformational Rigidity: A conformationally rigid scaffold is often desirable in a chiral ligand or organocatalyst as it reduces the number of possible transition states, often leading to higher enantioselectivity. The five-membered ring of pyrrolidine provides a degree of conformational rigidity, and the substituents can further restrict its flexibility. The steric interactions between the three methyl groups in 2,2,5-trimethylpyrrolidine would likely lead to a more rigid and predictable conformation of the catalyst-substrate complex.
Modularity and Tunability: The ability to easily modify the structure of a catalyst is crucial for optimizing its performance for a specific reaction. The pyrrolidine scaffold is highly modular, as the nitrogen atom can be readily functionalized with a wide variety of groups to create libraries of ligands or organocatalysts. nih.gov This allows for the fine-tuning of the catalyst's properties to achieve the desired outcome. The 2,2,5-trimethylpyrrolidine core can serve as a starting point for the synthesis of a diverse range of catalysts with tailored steric and electronic properties.
By applying these design principles, it is possible to rationally develop highly efficient and enantioselective catalysts based on the 2,2,5-trimethylpyrrolidine scaffold for a wide range of asymmetric transformations.
Advanced Characterization Techniques for 2,2,5 Trimethylpyrrolidine Hydrochloride and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,2,5-trimethylpyrrolidine (B3148561) hydrochloride. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete determination of the molecular skeleton and the relative stereochemistry of its chiral centers. rsc.orguobasrah.edu.iq
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide initial information about their chemical environment. For the 2,2,5-trimethylpyrrolidine cation, one would expect distinct signals for the three methyl groups. The two methyl groups at the C2 position are diastereotopic and would likely appear as separate singlets, while the methyl group at C5 would be a doublet due to coupling with the C5 proton. The methylene (B1212753) protons of the pyrrolidine (B122466) ring (C3 and C4) would present as complex multiplets due to both geminal and vicinal coupling.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single resonance for each unique carbon atom. This allows for the confirmation of the seven carbon atoms in the trimethylpyrrolidine core. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
To definitively assign these resonances and establish connectivity, 2D NMR techniques are employed. researchgate.netyoutube.comsdsu.eduresearchgate.netslideshare.netepfl.ch
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the molecule, helping to trace the spin systems of the pyrrolidine ring. researchgate.netyoutube.comsdsu.edu For instance, the correlation between the C5-H proton and the C5-methyl protons would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon resonance based on the previously assigned proton spectrum. researchgate.netyoutube.comresearchgate.netepfl.chnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (typically 2-3 bond) correlations between protons and carbons. researchgate.netyoutube.comresearchgate.netepfl.ch This is crucial for identifying quaternary carbons (like C2) by observing correlations from nearby protons, such as the C2-methyl protons.
For derivatives of 2,2,5-trimethylpyrrolidine, changes in the NMR spectra can be used to confirm the position and nature of substituents. For example, N-alkylation would lead to characteristic shifts in the resonances of the protons and carbons adjacent to the nitrogen atom.
Table 1: Illustrative ¹H and ¹³C NMR Data for (2S,5R)-2,2,5-Trimethylpyrrolidinium Cation This table presents hypothetical data for illustrative purposes.
| Position sort | ¹³C Chemical Shift (δ, ppm) sort | ¹H Chemical Shift (δ, ppm) sort | Multiplicity sort | Key HMBC Correlations (¹H → ¹³C) sort |
|---|---|---|---|---|
| 2 | 70.1 | - | - | C2-Me, C3 |
| 3 | 39.8 | 2.10, 1.95 | m | C2, C4, C5 |
| 4 | 24.5 | 1.80, 1.65 | m | C3, C5 |
| 5 | 65.3 | 3.50 | m | C4, C5-Me |
| 2-Me (axial) | 28.4 | 1.45 | s | C2, C3 |
| 2-Me (equatorial) | 26.9 | 1.42 | s | C2, C3 |
| 5-Me | 19.7 | 1.30 | d | C5, C4 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of 2,2,5-trimethylpyrrolidine hydrochloride and for gaining structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of the hydrochloride salt, as it allows for the observation of the protonated molecule (the pyrrolidinium (B1226570) cation) in the gas phase.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. For the C₇H₁₅N cation, the expected exact mass would be used to confirm the molecular formula with a high degree of confidence.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For the 2,2,5-trimethylpyrrolidinium cation, characteristic fragmentation pathways would likely involve the loss of methyl groups and cleavage of the pyrrolidine ring. The analysis of these fragmentation patterns can help to distinguish between different isomers.
Common fragmentation pathways for pyrrolidine rings include:
α-cleavage: The bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion. For 2,2,5-trimethylpyrrolidine, this could involve the loss of a methyl radical from the C2 position.
Ring cleavage: The pyrrolidine ring can open, followed by further fragmentation.
The fragmentation patterns of derivatives can also be analyzed to determine the location and nature of substituents.
Table 2: Plausible ESI-MS/MS Fragmentation Data for the 2,2,5-Trimethylpyrrolidinium Cation [M+H]⁺ This table presents hypothetical data for illustrative purposes.
| Precursor Ion (m/z) sort | Product Ion (m/z) sort | Proposed Neutral Loss sort | Proposed Fragment Structure sort |
|---|---|---|---|
| 114.128 | 98.102 | CH₄ | Loss of a methyl group and a hydrogen |
| 114.128 | 84.081 | C₂H₆ | Loss of an ethyl group (from ring fragmentation) |
| 114.128 | 70.065 | C₃H₈ | Loss of a propyl group (from ring fragmentation) |
| 114.128 | 56.050 | C₄H₁₀ | Loss of a butyl group (from ring fragmentation) |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Since 2,2,5-trimethylpyrrolidine possesses two chiral centers (C2 and C5), it can exist as different stereoisomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for determining the absolute configuration and enantiomeric purity of these isomers. nih.govresearchgate.netmdpi.comnih.govacs.orgwikipedia.orgrsc.orgnih.gov
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. While the pyrrolidine ring itself does not have a strong chromophore in the accessible UV-Vis range, derivatization with a chromophoric group can induce a measurable ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum can then be related to the absolute configuration of the chiral centers, often through the application of empirical rules or by comparison with quantum chemical calculations. mdpi.comnih.govnih.gov
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of circularly polarized light in the IR region. VCD has the advantage that all molecules have vibrational transitions, so no derivatization is required. The VCD spectrum provides a rich fingerprint of the molecule's 3D structure. By comparing the experimental VCD spectrum with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. wikipedia.orgmdpi.comhindsinstruments.comru.nlnih.gov This method is particularly powerful for conformationally flexible molecules, as the calculated spectrum can be Boltzmann-averaged over the different low-energy conformers.
The determination of absolute configuration by comparing experimental and calculated chiroptical spectra is a well-established methodology. rsc.orgnih.govacs.org The process involves a conformational search, geometry optimization of the low-energy conformers, calculation of the chiroptical spectra for each conformer, and finally, comparison of the Boltzmann-averaged theoretical spectrum with the experimental one.
X-ray Crystallography for Solid-State Conformation and Supramolecular Interactions
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a successful crystal structure analysis would yield precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and the relative and absolute stereochemistry of the molecule.
Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insight into the non-covalent interactions that govern the solid-state packing. In the case of this compound, the crystal structure would be stabilized by a network of intermolecular interactions, most notably hydrogen bonds between the chloride anion and the protonated nitrogen of the pyrrolidinium cation (N⁺-H···Cl⁻). researchgate.netaip.orgnih.govresearchgate.netaip.org
Table 3: Representative Crystallographic Data for a Hypothetical Pyrrolidinium Salt This table presents plausible data for illustrative purposes, based on typical values for organic salts.
| Parameter sort | Value sort |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.123 |
| b (Å) | 10.456 |
| c (Å) | 7.891 |
| β (°) | 105.2 |
| Volume (ų) | 488.9 |
| Z | 2 |
| Key Interaction | N-H···Cl hydrogen bond |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess (ee) of its chiral isomers.
Chiral Gas Chromatography (GC) is a powerful method for the separation of enantiomers. gcms.cznih.govnih.govsigmaaldrich.com For volatile compounds like the free base form of 2,2,5-trimethylpyrrolidine, a chiral stationary phase (CSP) can be used to resolve the enantiomers. The sample is typically derivatized to improve its volatility and chromatographic behavior. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for enantiomeric separation and ee determination. uma.esnih.govheraldopenaccess.usnih.govnih.govgimitec.com Similar to chiral GC, chiral HPLC employs a chiral stationary phase. The choice of the mobile phase is critical for achieving good separation. HPLC is particularly useful for the analysis of the hydrochloride salt directly or for less volatile derivatives. The use of a chiroptical detector, such as a circular dichroism (CD) detector, in conjunction with a standard UV detector can provide additional confirmation of the enantiomeric identity of the separated peaks. uma.esheraldopenaccess.us
The determination of enantiomeric excess is crucial in many applications, particularly in the pharmaceutical industry, where the different enantiomers of a chiral drug can have distinct pharmacological and toxicological properties. heraldopenaccess.us Chromatographic methods provide a reliable and accurate means for this determination.
Computational Chemistry and Theoretical Modeling of 2,2,5 Trimethylpyrrolidine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Geometric Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), are used to determine the most stable three-dimensional arrangement of atoms (geometric optimization) and to describe the distribution of electrons within the molecule (electronic structure). arabjchem.orgscispace.com
The process of geometric optimization involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. mdpi.com For substituted pyrrolidines, methods like DFT with basis sets such as 6-31G* or B3LYP/6-31G(d,p) are commonly used to achieve optimized geometries. arabjchem.orgchemrxiv.org These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's shape. researchgate.net For instance, studies on similar five-membered rings have shown that the pyrrolidine (B122466) ring can adopt conformations like the "envelope" or "twist" forms, and the specific conformation of 2,2,5-Trimethylpyrrolidine (B3148561) hydrochloride would be determined by the energetic favorability of the positions of its methyl groups. researchgate.net
Once the geometry is optimized, the electronic structure can be analyzed in detail. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgchemrxiv.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. scispace.com A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. arabjchem.org
Table 1: Representative Quantum Chemical Parameters for Substituted Pyrrolidines Note: This table presents typical data from computational studies on various substituted pyrrolidinones and is intended to be illustrative of the parameters calculated for compounds like 2,2,5-Trimethylpyrrolidine hydrochloride.
| Parameter | Description | Typical Calculated Values (Illustrative) |
| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on molecule size and calculation level (e.g., -900 to -1100 a.u.). arabjchem.org |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -0.22 to -0.25 a.u. arabjchem.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.005 to +0.025 a.u. arabjchem.org |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 0.21 to 0.27 a.u. arabjchem.org |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | 3.7 to 5.3 Debye. arabjchem.org |
Mechanistic Probing via Computational Approaches to Understand Reactivity and Selectivity
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing a step-by-step view of how reactants are converted into products. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the energy barriers associated with them, which governs the reaction's rate and outcome. rsc.orgnih.gov
For reactions involving pyrrolidine derivatives, DFT calculations can be used to map the potential energy surface. This allows for the exploration of different possible reaction pathways. For example, in catalytic C-H amination reactions to form pyrrolidines, computational studies have been used to compare different catalytic cycles, such as Cu(I)/Cu(II) pathways, and to determine the free energy profile of the reaction. nih.govacs.org These profiles highlight the rate-determining step—the step with the highest energy barrier—and can explain the observed product distribution. nih.gov
Computational approaches are also crucial for understanding selectivity (chemo-, regio-, and stereoselectivity) in reactions. In the palladium-catalyzed arylation of pyrrolidines, for instance, computational studies have shown that cis-selectivity arises from steric strain in the transition state leading to the trans-product. acs.org By comparing the activation energies for different stereochemical outcomes, the model can predict which product will be favored, often with high accuracy. nih.gov Similarly, in pyrrolidine-catalyzed reactions, computational models can explain how intermediates formed in different solvents lead to different products, such as flavonols versus aurones. acs.org These insights are invaluable for optimizing reaction conditions to achieve a desired product with high yield and selectivity.
Table 2: Key Computational Metrics in Mechanistic Studies of Pyrrolidine Reactions
| Metric | Description | Significance |
| Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate. Lower barriers correspond to faster reactions. rsc.orgnih.gov |
| Reaction Energy (ΔErxn) | The net energy change between reactants and products. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Provides a snapshot of the bond-breaking and bond-forming processes. nih.gov |
| Intermediate Stability | The relative energy of any species that exists between reaction steps. | Helps to understand the step-wise nature of the reaction mechanism. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govnih.gov This is particularly useful for studying the conformational flexibility of molecules like this compound and its interactions with its environment. mdpi.com
Conformational analysis via MD simulations involves tracking the trajectory of each atom in the molecule as it moves and vibrates at a given temperature. mdpi.com For the pyrrolidine ring, this allows for the exploration of different puckered conformations and the transitions between them. researchgate.net The presence of three methyl groups on the 2,2,5-trimethylpyrrolidine ring will significantly influence its conformational landscape, and MD simulations can quantify the populations of different conformers and the energy barriers for interconversion. researchgate.net This information is critical as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.
Table 3: Parameters and Outputs of Molecular Dynamics Simulations for Pyrrolidine Systems
| Parameter/Output | Description | Application |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Defines the physics of atomic interactions (e.g., OPLS-AA, CHARMM, AMBER). mdpi.com |
| Simulation Time | The duration over which the system's trajectory is calculated. | Must be long enough to sample relevant conformational changes or interaction events (nanoseconds to microseconds). nih.govmdpi.com |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the simulation and identify conformational changes over time. mdpi.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the structure of solvation shells and identifies specific intermolecular distances, such as those in hydrogen bonds. mdpi.com |
| Binding Free Energy | The free energy change upon the association of two molecules (e.g., ligand and surface). | Quantifies the strength of intermolecular interactions (e.g., using MM/PBSA or MM/GBSA methods). nih.gov |
Emerging Research Areas and Future Perspectives for 2,2,5 Trimethylpyrrolidine Hydrochloride Science
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrolidine (B122466) derivatives is a cornerstone of organic chemistry, and the demand for greener, more efficient methods is driving innovation. researchgate.net Traditional synthetic routes are often multi-step processes, but modern research emphasizes stereoselective and biocatalytic approaches to create optically pure pyrrolidine derivatives. mdpi.com
One promising direction is the use of biocatalysis, particularly with enzymes like transaminases. acs.org These enzymes can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from readily available ω-chloroketones, achieving high enantiomeric excess (>99.5%) for both enantiomers. acs.org This enzymatic approach represents a significant step towards sustainability in chemical manufacturing.
Another area of development is the use of transition-metal catalysts for reductive amination strategies. nih.gov For instance, iridium-catalyzed transfer hydrogenation allows for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines in good to excellent yields. nih.gov This method is notable for its operational simplicity and the potential to use water as a solvent, aligning with the principles of green chemistry. nih.gov Furthermore, methods involving intramolecular cyclization of alkenes using catalysts like Grubbs catalyst, followed by hydrogenation, provide stereoselective routes to substituted pyrrolidines. mdpi.com
Future research will likely focus on refining these methods to improve yields, reduce catalyst loading, and expand the substrate scope. The integration of flow chemistry and enzymatic cascade reactions could lead to highly efficient and automated syntheses of complex pyrrolidine structures.
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Biocatalytic Asymmetric Synthesis | Uses transaminases to convert ω-chloroketones into chiral pyrrolidines. | High enantioselectivity (>99.5% ee), environmentally friendly, access to both enantiomers. | acs.org |
| Reductive Amination via Transfer Hydrogenation | Iridium-catalyzed reaction of diketones with anilines. | Good to excellent yields, operational simplicity, potential for using water as a solvent. | nih.gov |
| Stereoselective Cyclization | Intramolecular cyclization of alkenes followed by hydrogenation. | High stereoselectivity, access to specific isomers. | mdpi.com |
Expanding the Scope of Catalytic Applications
The pyrrolidine scaffold is a privileged motif in organocatalysis, a field that has become the third pillar of enantioselective catalysis alongside metal complexes and enzymes. nih.gov Derivatives of pyrrolidine, such as diarylprolinol silyl (B83357) ethers, are highly efficient organocatalysts for a wide range of chemical transformations. nih.gov Research is now focused on creating novel pyrrolidine-based catalysts with enhanced activity and selectivity.
New organocatalysts featuring bulky substituents on the pyrrolidine ring are being designed to create a specific chiral environment. nih.gov These catalysts have proven effective in asymmetric Michael additions of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction. nih.gov The strategic variation of substituents allows for the fine-tuning of the catalyst's reactivity and selectivity for different substrates. nih.gov
A significant future direction is the heterogenization of these chiral organocatalysts. By anchoring the pyrrolidine units within a solid support, such as a mesoporous silica (B1680970) framework, researchers can create recyclable catalysts. semanticscholar.org These hybrid materials combine the high stereocontrol of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and reuse, which is crucial for industrial applications. semanticscholar.org Such supported catalysts have shown excellent performance in enantioselective Michael additions with high stereocontrol. semanticscholar.org
| Catalyst Type | Application | Key Research Findings | Reference |
|---|---|---|---|
| Novel Pyrrolidine-based Organocatalysts | Asymmetric Michael addition of aldehydes to nitroolefins. | Bulky substituents on the pyrrolidine ring create a chiral environment, leading to high levels of enantioselectivity. | nih.gov |
| Heterogenized Chiral Catalysts | Enantioselective Michael additions. | Pyrrolidine units integrated into a mesoporous silica framework act as efficient, recyclable heterogeneous catalysts with high stereocontrol. | semanticscholar.org |
Exploration of Advanced Materials Science Applications
Pyrrolidinium (B1226570) salts, the class of compounds to which 2,2,5-trimethylpyrrolidine (B3148561) hydrochloride belongs, are attracting significant interest in materials science. ontosight.ai They are key components in the synthesis of ionic liquids (ILs) and organic ionic plastic crystals (OIPCs), which are being explored as advanced electrolytes for next-generation energy storage devices. chemscene.comacs.org
OIPCs are a novel class of solid-state electrolytes that are promising for safer batteries, particularly sodium-ion batteries. tandfonline.com Research has shown that the structure of the pyrrolidinium cation, including the nature of its alkyl side-chains, has a profound effect on the material's physicochemical properties, such as ionic conductivity and thermal stability. tandfonline.com For instance, studies comparing different N-alkylpyrrolidinium cations have demonstrated that subtle changes in the cation structure can significantly alter the performance of the resulting electrolyte. tandfonline.com
The combination of materials informatics (MI) with experimental synthesis is accelerating the discovery of new, highly conductive pyrrolidinium-based OIPCs. acs.orgchemrxiv.org This approach allows for the efficient screening of candidate structures to identify those with optimal properties. For example, N-ethyl-N-methylpyrrolidinium trifluoro(trifluoromethyl)borate ([C₂mpyr][CF₃BF₃]) was identified as having one of the highest ionic conductivities reported for OIPCs at room temperature (1.75 × 10⁻⁴ S cm⁻¹). acs.org Future work in this area will focus on designing and synthesizing novel pyrrolidinium salts to further enhance ionic conductivity, improve electrochemical stability, and enable the development of high-performance solid-state batteries. tandfonline.com
| Pyrrolidinium-Based Material | Application | Key Property | Notable Finding | Reference |
|---|---|---|---|---|
| Organic Ionic Plastic Crystals (OIPCs) | Solid-state electrolytes for batteries (e.g., sodium-ion). | Ionic Conductivity | The cation side-chain structure significantly influences ionic conductivity and electrochemical stability. | tandfonline.com |
| [C₂epyr][FSA]/NaFSA | Electrolyte for sodium-ion batteries. | Ionic Conductivity | Achieved a high ionic conductivity of 2.7 × 10⁻³ S cm⁻¹ at 25°C. | tandfonline.com |
| [C₂mpyr][CF₃BF₃] | Organic Ionic Plastic Crystal (OIPC). | Ionic Conductivity | Exhibited a high ionic conductivity of 1.75 × 10⁻⁴ S cm⁻¹ at 25°C. | acs.orgchemrxiv.org |
Q & A
Q. What are the common synthetic routes for 2,2,5-Trimethylpyrrolidine Hydrochloride, and how are they optimized for yield?
The synthesis of 2,2,5-trimethylpyrrolidine derivatives often involves cyclization reactions. For example, sodium hydride in refluxing hexane has been used to cyclize chlorinated amides into acetylated pyrrolidines, as demonstrated in the preparation of acetyl-2,2,5-trimethylpyrrolidine . Optimization typically focuses on reaction temperature, solvent choice, and catalyst efficiency. Yield improvements may require iterative adjustments to stoichiometry and purification steps, such as recrystallization or column chromatography.
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : To confirm methyl group positions and ring structure. For example, -NMR can resolve methyl proton signals in the 1–2 ppm range .
- HPLC : Used for purity assessment, as outlined in pharmacopeial guidelines (e.g., EP/JP methods) .
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation or oxidation. Safety data sheets recommend avoiding prolonged exposure to light and humidity, as these factors can alter crystallinity and reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for 2,2,5-Trimethylpyrrolidine derivatives?
Discrepancies in yield often stem from subtle variations in reaction conditions. For instance, cyclization efficiency in hexane may differ based on sodium hydride particle size or moisture content . Researchers should:
- Replicate protocols with strict control of anhydrous conditions.
- Compare alternative catalysts (e.g., potassium tert-butoxide vs. sodium hydride).
- Use design-of-experiments (DoE) to isolate critical variables.
Q. How can impurities in this compound be identified and quantified for pharmaceutical-grade applications?
Pharmaceutical reference standards (e.g., EP/JP monographs) require:
- HPLC with UV/Vis Detection : To separate and quantify impurities like unreacted intermediates or byproducts. Column selection (C18 or phenyl-hexyl) and mobile phase pH are critical .
- Spiking Studies : Using certified impurity standards (e.g., ethylphenidate hydrochloride) to confirm retention times .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The steric hindrance from the 2,2,5-trimethyl groups influences reactivity. For example, in SN2 reactions, the bulky substituents slow down backside attack, favoring elimination pathways under basic conditions. Computational modeling (DFT) can predict transition-state energies, while kinetic studies under varying pH and solvent polarities provide empirical validation .
Q. How does the hydrochloride salt form affect the compound’s solubility and bioavailability?
The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Researchers should:
- Perform phase-solubility studies in buffered solutions (pH 1–7.4) to simulate gastrointestinal conditions.
- Compare dissolution rates with freebase forms using USP dissolution apparatus .
Methodological Considerations
Q. What analytical workflows are recommended for stability-indicating studies?
Q. How can researchers mitigate synthetic byproducts during large-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
